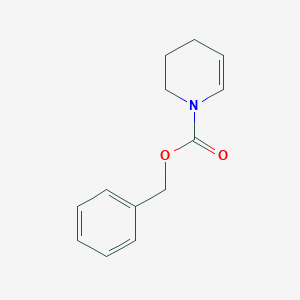

Benzyl 3,4-dihydropyridine-1(2H)-carboxylate

Description

Properties

IUPAC Name |

benzyl 3,4-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-13(14-9-5-2-6-10-14)16-11-12-7-3-1-4-8-12/h1,3-5,7-9H,2,6,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRZWESXFFNSKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00576114 | |

| Record name | Benzyl 3,4-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68471-58-9 | |

| Record name | Benzyl 3,4-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 68471-58-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Related compounds such as 1,4-dihydropyridines are known to act as calcium channel blockers.

Mode of Action

If we consider the action of related compounds, 1,4-dihydropyridines, they function by inhibiting calcium influx, thereby affecting various physiological processes.

Biochemical Pathways

Related compounds such as 1,4-dihydropyridines are known to affect a variety of biological targets and physiological effects.

Result of Action

Related compounds such as 1,4-dihydropyridines have been reported to have a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities.

Biological Activity

Benzyl 3,4-dihydropyridine-1(2H)-carboxylate is a compound belonging to the dihydropyridine class, which is recognized for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a dihydropyridine ring system substituted with a benzyl group and a carboxylate functional group. Its molecular formula is , and its molecular weight is approximately 219.27 g/mol. The presence of both the benzyl and carboxylate groups contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with calcium channels. Dihydropyridines are known as calcium channel blockers, which inhibit calcium influx into cells, leading to various physiological effects such as:

- Vasodilation : By blocking calcium channels in vascular smooth muscle, these compounds can lower blood pressure.

- Anticancer Activity : Some studies suggest that dihydropyridines can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) production and cell cycle arrest.

Biological Activities

Research has demonstrated that this compound exhibits several notable biological activities:

- Antimicrobial Effects : This compound has shown activity against various bacterial strains, indicating potential as an antimicrobial agent.

- Anticancer Properties : Studies have indicated that it may induce apoptosis in cancer cell lines such as HeLa and MCF-7 through mitochondrial dysfunction and cell cycle arrest mechanisms.

- Neuroprotective Effects : Preliminary research suggests potential neuroprotective properties, possibly through modulation of calcium signaling pathways.

Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound on HeLa cells. The compound demonstrated an IC50 value of approximately 28.3 µM, indicating significant cytotoxicity. The mechanism involved:

- Induction of apoptosis confirmed through staining assays (DAPI and PI).

- Inhibition of cyclin-dependent kinases (CDK4/6), leading to cell cycle arrest at the G1 phase.

Antimicrobial Activity

Another study assessed the antimicrobial efficacy of various dihydropyridine derivatives, including this compound. The results showed:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 25 µg/mL |

These findings highlight the compound's potential as a broad-spectrum antimicrobial agent.

Comparative Analysis with Related Compounds

This compound shares structural similarities with other dihydropyridine derivatives. Here’s a comparison table:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Nifedipine | C17H18N2O6 | Well-known calcium channel blocker |

| Amlodipine | C20H25ClN2O5S | Used for hypertension treatment |

| Benzyl 2-isopropyl-4-oxo-3,4-dihydropyridine | C16H19NO3 | Enhanced lipophilicity |

This comparison underscores the unique aspects of this compound in terms of its specific substituents and functional groups that may confer distinct biological activities.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The core structure of benzyl 3,4-dihydropyridine-1(2H)-carboxylate can be modified at the 2-, 3-, or 4-positions, altering reactivity and applications. Key analogues include:

Key Observations :

- Electron-Withdrawing Groups (e.g., 4-fluorophenyl) : Enhance stability and direct electrophilic substitutions, useful in fluorinated drug candidates .

- Alkyl Substituents (e.g., ethyl, propyl) : Increase hydrophobicity, affecting solubility and pharmacokinetics .

- Benzyl Groups : Introduce steric hindrance, influencing regioselectivity in cycloadditions .

- Ring Unsaturation (3,6-dihydropyridine) : Alters conjugation and reactivity, enabling radical-based C–C bond formation .

Physicochemical and Spectral Properties

- NMR Data: Parent compound: Distinct ¹H NMR signals for the benzyl group (δ 7.23–7.32) and ketone (δ 4.00–4.50) . Benzyl 3-(pyridin-2-ylamino)piperidine-1-carboxylate: Additional aromatic peaks (δ 8.00, pyridine H6a) confirm functionalization .

- HPLC Analysis : Enantioselective derivatives (e.g., 2q) show retention times up to 26.6 minutes, confirming chiral purity .

Q & A

Q. Optimization Tips :

- Use inert atmospheres (e.g., N₂) to prevent oxidation.

- Purify via silica gel chromatography (hexanes:EtOAc gradients) to isolate pure product .

Basic: How should researchers handle discrepancies in reported safety data for this compound?

Answer:

Safety data sheets (SDS) often lack comprehensive toxicological profiles. For example:

- Conflicting Hazard Classifications : Some SDS list acute toxicity (H301) and aquatic toxicity (H410) , while others state "no known hazards" .

- Mitigation Strategies :

Advanced: What mechanistic insights explain the compound’s reactivity in iron-catalyzed C–C bond formation?

Answer:

The dihydropyridine ring acts as a radical acceptor. Key steps:

Radical Generation : Fe(III) catalysts abstract hydrogen from EtOH or silanes, generating carbon-centered radicals.

Regioselective Addition : Radicals add to the α,β-unsaturated carbonyl moiety of the dihydropyridine, forming C–C bonds .

Redox Cycling : Fe(dibm)₃ mediates single-electron transfers, enabling catalytic turnover without requiring stoichiometric oxidants .

Q. Experimental Validation :

Advanced: How do structural modifications (e.g., substituents on the dihydropyridine ring) affect biological activity?

Answer:

The tetrahydropyridine scaffold’s bioactivity depends on:

- Electron-Withdrawing Groups : Carbamoyl or oxo groups enhance hydrogen-bonding interactions with targets (e.g., enzymes) .

- Steric Effects : Bulky substituents (e.g., benzyl or fluorophenyl groups) improve selectivity by reducing off-target binding .

Case Study :

Benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate (CAS 167757-45-1) shows enhanced pharmacological potential due to its carbamoyl group, which stabilizes interactions with serine proteases .

Basic: What analytical techniques are critical for characterizing this compound and its derivatives?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and purity. For example, the tert-butyl derivative shows distinct peaks at δ 1.05 ppm (C(CH₃)₃) and δ 5.59 ppm (olefinic proton) .

- HRMS : Validates molecular weight (e.g., [M+Na]+ calculated 296.1263, observed 296.1258) .

- Chromatography : Flash column chromatography (SiO₂, hexanes:EtOAc) resolves stereoisomers .

Advanced: How can researchers resolve contradictions in stability data across different SDS?

Answer:

- Experimental Testing : Conduct stress tests (e.g., heat, light, humidity) to assess degradation.

- Literature Cross-Reference : Compare SDS with peer-reviewed studies. For example, while some SDS claim stability under ambient conditions , others recommend inert storage (2–8°C) to prevent ring-opening reactions .

- Collaborate with Manufacturers : Request batch-specific stability data .

Basic: What are the best practices for storing and handling this compound?

Answer:

- Storage : Keep in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

- Handling :

- Avoid static discharge (use grounded equipment).

- Use anhydrous solvents (e.g., EtOH, THF) to minimize hydrolysis .

Advanced: How does the compound’s solubility profile impact its application in aqueous vs. organic reaction systems?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.